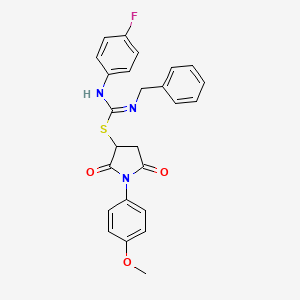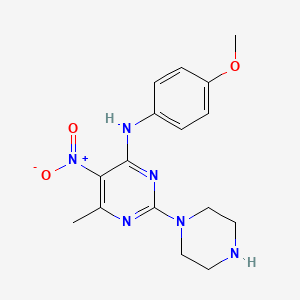![molecular formula C24H23NO5 B5038527 3-[(4-phenoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5038527.png)
3-[(4-phenoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-phenoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one, also known as PTM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. PTM belongs to the class of chalcones, which are organic compounds with a characteristic chemical structure containing both an aromatic ring and a carbonyl group. In
Mécanisme D'action
3-[(4-phenoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one exerts its anti-cancer effects through multiple mechanisms. It has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in cancer cell growth and survival. This compound has also been found to induce oxidative stress in cancer cells, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the proliferation and migration of cancer cells, as well as the formation of blood vessels that supply nutrients to tumors. This compound has also been shown to modulate the immune system, enhancing the activity of immune cells that are involved in the destruction of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(4-phenoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one has several advantages as a research tool. It is a synthetic compound, which means that it can be easily synthesized in large quantities and purified for use in experiments. This compound is also stable under a wide range of conditions, making it suitable for use in various assays and experiments. However, this compound also has some limitations. It is a relatively new compound, and its long-term effects on human health are not yet fully understood. Additionally, its mechanism of action is complex and not completely elucidated, which makes it challenging to design experiments that target specific pathways.
Orientations Futures
There are many future directions for 3-[(4-phenoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one research. One area of interest is the development of this compound-based drugs for cancer therapy. This compound has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in humans. Another area of interest is the elucidation of the mechanism of action of this compound. Understanding how this compound exerts its anti-cancer effects could lead to the development of more targeted therapies. Finally, this compound could be used as a research tool to study the role of specific enzymes and signaling pathways in cancer cell growth and survival.
Méthodes De Synthèse
3-[(4-phenoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one can be synthesized through a multi-step process involving the condensation of 4-phenoxybenzaldehyde with 3,4,5-trimethoxyacetophenone in the presence of a base, followed by reduction with sodium borohydride and subsequent reaction with 4-nitroaniline. The final product is obtained after the reduction of the nitro group with tin (II) chloride.
Applications De Recherche Scientifique
3-[(4-phenoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been studied extensively for its potential therapeutic applications in various fields of medicine. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells by activating the mitochondrial pathway.
Propriétés
IUPAC Name |
(E)-3-(4-phenoxyanilino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5/c1-27-22-15-17(16-23(28-2)24(22)29-3)21(26)13-14-25-18-9-11-20(12-10-18)30-19-7-5-4-6-8-19/h4-16,25H,1-3H3/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHUZHQMIJNFGP-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C=CNC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-pyridinyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5038447.png)
![N-cyclohexyl-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5038452.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5038460.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5038473.png)

![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B5038496.png)
![5-acetyl-N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-thiophenecarboxamide](/img/structure/B5038507.png)


![1-(1,3-benzodioxol-5-yloxy)-3-[bis(2-hydroxyethyl)amino]-2-propanol hydrochloride](/img/structure/B5038533.png)
![N-[2-(2-pyridinylmethoxy)phenyl]tetrahydro-2H-pyran-4-amine bis(trifluoroacetate)](/img/structure/B5038538.png)

![N-(sec-butyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5038559.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5038576.png)